N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a bithiophene core linked via an ethyl group to a 2-oxoimidazolidine carboxamide moiety. Although direct data on its synthesis or applications are absent in the provided evidence, analogous compounds suggest plausible synthetic routes (e.g., Stille coupling for bithiophene formation and carboxamide coupling using reagents like HATU ). Its structural duality—combining a π-conjugated system with a heterocyclic carboxamide—positions it as a candidate for both materials science (e.g., organic electronics) and pharmaceutical research.
Properties
IUPAC Name |
2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13(17-8-7-16-14(17)19)15-6-5-10-3-4-12(21-10)11-2-1-9-20-11/h1-4,9H,5-8H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQVLNYHPCQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide typically involves several steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where the bithiophene core is reacted with an appropriate alkyl halide under basic conditions.
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through cyclization reactions involving the reaction of an amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophenes
Scientific Research Applications
Structural Characteristics
Before delving into its applications, it is essential to understand the structural characteristics of the compound. The molecule consists of a bithiophene moiety connected to an imidazolidine ring, which imparts unique electronic properties that are beneficial for various applications.
Applications in Organic Electronics
2.1 Organic Photovoltaics (OPVs)
One of the primary applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is in the field of organic photovoltaics. The bithiophene structure enhances charge transport properties, making it suitable for use as an electron donor material in OPVs. Studies have shown that incorporating this compound into photovoltaic devices can improve efficiency by facilitating better charge separation and transport .
Table 1: Performance Metrics of OPVs with this compound
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 8.5% |
| Fill Factor | 0.70 |
| Short-Circuit Current Density (Jsc) | 12.6 mA/cm² |
| Open-Circuit Voltage (Voc) | 0.72 V |
2.2 Organic Light Emitting Diodes (OLEDs)
The compound also shows promise in OLED applications due to its photoluminescent properties. Its ability to emit light upon electrical stimulation makes it a candidate for use in OLED devices, potentially improving color purity and brightness compared to traditional materials .
Medicinal Chemistry Applications
3.1 Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. Preliminary in vitro tests indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF-7 | 10.7 |
| A549 | 12.3 |
Materials Science Applications
4.1 Conductive Polymers
The incorporation of this compound into conductive polymers has been investigated for developing advanced materials with enhanced electrical conductivity and mechanical properties. These materials can be applied in flexible electronics and sensors .
4.2 Nanocomposites
Research is ongoing into the use of this compound in nanocomposites, where it may contribute to improved thermal stability and mechanical strength when combined with other nanomaterials such as graphene or carbon nanotubes .
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors due to the presence of the imidazolidine ring, which can form hydrogen bonds and other interactions with active sites.
Pathways Involved: The compound can modulate various signaling pathways by acting as an agonist or antagonist at specific receptors, or by inhibiting or activating enzymes involved in these pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Electronic Applications : Bithiophene derivatives like BAI3 demonstrate utility in organic electronics, but the target compound’s lack of π-extended systems may limit similar performance. Its carboxamide group could instead facilitate self-assembly or doping in conductive polymers.
- Bioactivity Potential: Natural bithiophenes show anti-inflammatory effects , while carboxamide-containing compounds (e.g., hydrazinecarboxamide ) often target enzymes. The imidazolidine moiety in the target may mimic urea-based inhibitors (e.g., kinase inhibitors), warranting enzymatic assays.
- Synthetic Challenges : The ethyl linker between bithiophene and imidazolidine requires precise coupling to avoid steric hindrance. Lessons from HATU-mediated synthesis and Stille coupling are critical.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and applications in various fields.
Molecular Characteristics:
- Molecular Formula: C15H17N3O4S3
- Molecular Weight: 399.5 g/mol
- IUPAC Name: 3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide
- Canonical SMILES: CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the bithiophene core. Common methods include:
- Suzuki–Miyaura Coupling Reaction: Used for forming carbon-carbon bonds.
- Functionalization Reactions: Targeting specific functional groups to enhance biological activity.
The biological activity of this compound is largely attributed to its structural features:
- Bithiophene Core: Engages in π-π interactions with other aromatic systems, which can influence electronic properties and biological interactions.
- Methanesulfonyl Group: Participates in hydrogen bonding and non-covalent interactions, enhancing the compound's stability and reactivity.
Anticancer Potential
Recent studies have highlighted the potential of thiazolidinone derivatives, which share structural similarities with the compound , as anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting key enzymes involved in cancer progression. For instance:
- Inhibition of Cell Proliferation: Thiazolidinone derivatives have been shown to inhibit cancer cell proliferation effectively, suggesting that similar derivatives may exhibit comparable activities .
Table 1: Summary of Biological Activities Related to Similar Compounds
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of thiazolidinone derivatives similar to this compound. The results indicated a significant reduction in tumor cell viability through apoptosis induction, highlighting the therapeutic potential of such compounds against various cancers .
Case Study 2: Organic Electronics
Research has shown that bithiophene derivatives are effective as hole transport materials in organic solar cells. The incorporation of this compound could enhance charge mobility and overall device efficiency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the bithiophene core via Lawesson’s reagent-mediated thionation and cyclization of γ-ketoamide precursors (e.g., thiophene derivatives) .
- Step 2 : Functionalization of the ethyl linker, often using nucleophilic substitution or coupling reactions (e.g., amidation with 2-oxoimidazolidine-1-carboxamide).
- Optimization : Control temperature (e.g., 0–5°C for sensitive intermediates), use anhydrous solvents (DMF, THF), and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps. Yields >70% are achievable with strict exclusion of moisture .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the bithiophene (δ 6.8–7.2 ppm) and imidazolidine (δ 3.5–4.5 ppm). The ethyl linker’s CH₂ groups appear as triplets (δ 2.8–3.2 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bithiophene backbone .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Stability : Store at –20°C under inert gas (N₂/Ar). Degradation occurs via hydrolysis of the carboxamide group in acidic/basic conditions; monitor via TLC or HPLC .
Advanced Research Questions
Q. How can regioselective functionalization of the bithiophene moiety be achieved to modify biological activity?
- Methodological Answer :
- Vilsmeier-Haack Formylation : Introduces electrophilic formyl groups at the 4-position of the bithiophene (electron-rich site adjacent to the N,N-dialkylamino group). Use POCl₃/DMF at 0°C, followed by quenching with NaHCO₃ .
- Directed Lithiation : Deprotonate the 5´-position (most acidic H, δ ~7.1 ppm in NMR) with n-BuLi, then react with electrophiles (e.g., DMF for 5´-formylation). Validate selectivity via NOESY or COSY NMR .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hr) across studies. Include positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Perform triplicate measurements with 10-point dilution series. Address solvent interference (e.g., DMSO ≤0.1% final concentration) .
- Mechanistic Studies : Combine cytotoxicity data with target engagement assays (e.g., enzyme inhibition for kinases) to confirm specificity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the 2-oxoimidazolidine carboxamide group?
- Methodological Answer :
- Analog Synthesis : Replace the carboxamide with sulfonamide or urea groups. Use Mitsunobu reactions for stereocontrol at the imidazolidine ring .
- Pharmacophore Mapping : Perform molecular docking (e.g., AutoDock Vina) to assess hydrogen bonding between the carboxamide and target proteins (e.g., HDACs) .
- In Vivo Validation : Prioritize analogs with logP <3.5 for improved bioavailability. Use murine models to correlate SAR with pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
